N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The exact mass of the compound this compound is 395.07736195 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S2/c1-24-8-7-21-16(23)15-13(6-9-25-15)20-17(21)26-10-14(22)19-12-5-3-2-4-11(12)18/h2-5H,6-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRBNEAKZXHVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications due to its complex structure and biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 367.41 g/mol. Its structure includes:
- A thienopyrimidine moiety which is significant in medicinal chemistry.
- A sulfanyl group that may influence biological interactions.
- A methoxyethyl substituent that potentially enhances solubility and bioavailability.
Research indicates that compounds similar to this compound can exhibit various biological activities:
- Inhibition of Cell Proliferation : Studies have shown that thienopyrimidine derivatives can significantly inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways such as the MAPK and PI3K/Akt pathways .
- Antimicrobial Activity : Some thienopyrimidine compounds have demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infectious diseases .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating cytokine production and inflammatory mediators .
Biological Activity Data
Case Studies
- Cancer Cell Lines : In a study involving A431 vulvar epidermal carcinoma cells, this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- In Vivo Models : Animal studies assessing the anti-inflammatory effects demonstrated that administration of the compound resulted in reduced edema in carrageenan-induced paw edema models.
Scientific Research Applications
Inhibition of Cysteine Proteases
N-(2-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is included in screening libraries aimed at identifying inhibitors of cysteine proteases. These enzymes are critical in various physiological processes and are implicated in several diseases, including cancer and parasitic infections. The compound's ability to inhibit these proteases suggests potential therapeutic applications in treating such conditions .
Anticancer Activity
Preliminary studies indicate that compounds with similar structures exhibit anticancer properties by targeting specific signaling pathways involved in cell proliferation and apoptosis. The thienopyrimidine moiety is known for its activity against various cancer cell lines, making this compound a candidate for further investigation in oncology research .
Antimicrobial Properties
Research into structurally related compounds has revealed antimicrobial activities against a range of pathogens. The incorporation of the methoxyethyl group may enhance the compound's interaction with microbial targets, suggesting its potential use as an antimicrobial agent .
Neuroprotective Effects
Some derivatives of thienopyrimidines have shown promise in neuroprotection by modulating neuroinflammatory responses and oxidative stress pathways. Given the structural similarities, this compound may also exhibit neuroprotective properties worthy of exploration in neurodegenerative disease models .
Data Tables
| Activity Type | Description |
|---|---|
| Cysteine Protease Inhibitor | Inhibits key enzymes involved in cancer and infections |
| Anticancer | Targets cell proliferation pathways |
| Antimicrobial | Active against various pathogens |
| Neuroprotective | Modulates neuroinflammation and oxidative stress |
Case Study 1: Anticancer Screening
In a study conducted by researchers examining novel thienopyrimidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity compared to controls, highlighting its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Activity Assessment
A comparative analysis was performed on several thienopyrimidine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
